



# In-Depth Technical Guide: DM-4107 (CAS Number: 1346599-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DM-4107 |           |
| Cat. No.:            | B584660 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DM-4107**, with CAS number 1346599-75-4, is a significant hydroxybutyric acid metabolite of the selective vasopressin V2-receptor antagonist, Tolvaptan.[1] As a key molecular entity in the study of Tolvaptan's metabolism, pharmacokinetics, and safety profile, a thorough understanding of **DM-4107** is crucial for drug development and clinical pharmacology. This technical guide provides a comprehensive overview of **DM-4107**, including its physicochemical properties, metabolic pathway, pharmacokinetic profile, and its role in toxicological assessments, particularly in the context of drug-induced liver injury (DILI).

### **Physicochemical Properties and Identification**

**DM-4107** is chemically identified as 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid.[1][2] It is also commonly referred to as Tolvaptan Impurity 2 or Tolvaptan gamma-hydroxybutanoic acid impurity.[2][3][4] [5][6][7]



| Property          | Value                                                                                                        | Reference    |
|-------------------|--------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 1346599-75-4                                                                                                 | [1]          |
| Molecular Formula | C26H25CIN2O5                                                                                                 | [3][4][5][8] |
| Molecular Weight  | 480.95 g/mol                                                                                                 | [3][4][8]    |
| IUPAC Name        | 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl]) amino]benzoyl] amino]phenyl]-4-hydroxybutanoic acid           | [1][2]       |
| Synonyms          | Tolvaptan metabolite DM-<br>4107, Tolvaptan Impurity 2,<br>Tolvaptan gamma-<br>hydroxybutanoic acid impurity | [1][3][4]    |
| Protein Binding   | 98.5%                                                                                                        | [6]          |

### Metabolism and Pharmacokinetics Metabolic Pathway

Tolvaptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][6][9][10] This process leads to the formation of at least fourteen metabolites, with **DM-4107** and an oxobutyric acid metabolite (DM-4103) being two of the most significant.[5][6] The formation of **DM-4107** proceeds through an intermediate metabolite, DM-4104.[6]



Click to download full resolution via product page



Metabolic pathway of Tolvaptan to its major metabolites, **DM-4107** and DM-4103.

#### **Pharmacokinetic Profile**

Following oral administration of Tolvaptan, **DM-4107** is readily detected in plasma. While the parent drug, Tolvaptan, constitutes a minor fraction of the total plasma radioactivity (1.71%), and the DM-4103 metabolite is the most abundant circulating moiety (52.5%), **DM-4107** still represents a notable portion at 2.84%.[6]

Studies in specific patient populations have provided further insights into the pharmacokinetics of **DM-4107**.

| Parameter                       | Population                                           | Value                                                | Reference |
|---------------------------------|------------------------------------------------------|------------------------------------------------------|-----------|
| Plasma Radioactivity            | Healthy Subjects<br>(post-radiolabeled<br>Tolvaptan) | 2.84% of total                                       | [6]       |
| Steady State                    | Patients with Child-<br>Pugh B Cirrhosis             | Reached after 7 days of consecutive Tolvaptan dosing | [9]       |
| Accumulation                    | Patients with Child-<br>Pugh B Cirrhosis             | No accumulation observed                             | [9]       |
| Trough Concentration (Ctrough)  | Patients with Child-<br>Pugh B Cirrhosis             | 19.1–22.4 ng/mL                                      | [9]       |
| AUC Accumulation<br>Ratio (Rac) | Patients with Child-<br>Pugh B Cirrhosis             | 1.8                                                  | [9]       |
| Median Plasma<br>Concentration  | Heart Failure Patients                               | 38.0 ng/mL                                           | [2]       |

#### **Excretion**

**DM-4107** is eliminated from the body through both renal and fecal routes.[6]



| Excretion Route | Timeframe            | Percentage of<br>Excreted Dose | Reference |
|-----------------|----------------------|--------------------------------|-----------|
| Urine           | 0-12 hours post-dose | 3.5%                           | [6]       |
| Feces           | Over 72 hours        | ~9%                            | [6]       |

## Toxicology and Clinical Relevance: The Role of DM-4107 in Drug-Induced Liver Injury (DILI)

The potential for Tolvaptan to cause idiosyncratic drug-induced liver injury has been a focus of clinical investigation. Research has explored the role of its major metabolites, including **DM-4107**, in the underlying mechanisms of this toxicity.

#### **Hepatocellular Disposition and Transporter Interactions**

In vitro studies using sandwich-cultured human hepatocytes (SCHH) have shown that the accumulation of **DM-4107** is significantly reduced by inhibitors of both CYP3A4 and canalicular transport proteins such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[8] This suggests that the disposition of **DM-4107** in the liver is dependent on these transporters.[8]

#### **Mitochondrial Function and Oxidative Stress**

In contrast to Tolvaptan and its other major metabolite, DM-4103, studies have indicated that **DM-4107** does not significantly affect mitochondrial function or induce the production of reactive oxygen species (ROS) in HepG2 cells.[11][12][13] This suggests that **DM-4107** is less likely to contribute to DILI through direct mitochondrial toxicity or oxidative stress.[11][13]

#### **Immune-Mediated Response**

A key area of investigation has been the potential for an immune-mediated response to Tolvaptan and its metabolites. Studies have identified **DM-4107**-responsive T-cells in the peripheral blood of patients who experienced liver injury during Tolvaptan clinical trials.[7][14] These T-cells were shown to proliferate and secrete pro-inflammatory cytokines (such as IFN-y and IL-13) and the cytotoxic molecule granzyme B upon exposure to **DM-4107** in a dosedependent manner.[7][14][15] This finding points to a possible role for **DM-4107** in initiating or



propagating an adaptive immune response that could lead to liver damage in susceptible individuals.

Interestingly, a study in heart failure patients observed a negative correlation between the plasma concentration of **DM-4107** and levels of the liver enzyme aspartate aminotransferase (AST), suggesting a potential for liver function improvement in this specific patient group, a finding that contrasts with the DILI concerns.[2]

## Experimental Protocols Quantification of DM-4107 in Plasma

A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of Tolvaptan, DM-4103, and **DM-4107** in plasma samples.[9]





Click to download full resolution via product page

Workflow for the quantification of **DM-4107** in plasma samples.

#### **T-Cell Proliferation Assay**



To assess the immunogenic potential of **DM-4107**, lymphocyte transformation tests are performed using peripheral blood mononuclear cells (PBMCs) from patients.[7][14]



Click to download full resolution via product page



Experimental workflow for assessing **DM-4107**-responsive T-cell proliferation.

#### Conclusion

**DM-4107** is a pharmacokinetically relevant and biologically active metabolite of Tolvaptan. While it does not appear to induce direct mitochondrial toxicity, its potential to stimulate an immune response, as evidenced by the activation of drug-responsive T-cells, marks it as a molecule of significant interest in understanding the mechanisms of Tolvaptan-associated drug-induced liver injury. Further research into the specific pathways of **DM-4107**-driven T-cell activation is warranted to fully elucidate its role in the safety profile of Tolvaptan and to aid in the development of safer therapies. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the research and development of pharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients -PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Tolvaptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tolvaptan- and Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatocellular Disposition and Transporter Interactions with Tolvaptan and Metabolites in Sandwich-Cultured Human Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis PMC



[pmc.ncbi.nlm.nih.gov]

- 10. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: DM-4107 (CAS Number: 1346599-75-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584660#dm-4107-cas-number-1346599-75-4-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com